1H-Isoindole-1,3(2H)-dione, 2,2'-(sulfonyldi-4,1-phenylene)bis[5-amino-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2,2’-(sulfonyldi-4,1-phenylene)bis[5-amino-] is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a sulfonyldi-phenylene linkage and amino groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves selective carbon-nitrogen triple bond activation. This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . Another approach involves the intramolecular condensation of benzyl azides with α-aryldiazoesters, which proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid .
Industrial Production Methods
the general principles of organic synthesis, such as the use of high-throughput docking and ATP-binding site targeting, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium carbenoids, organic azides, and α-aryldiazoesters. The reaction conditions often involve high temperatures and the use of catalysts such as rhodium .
Major Products Formed
The major products formed from these reactions include structurally unique fluorophores with aggregation-induced emission characteristics.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For example, the compound acts as an ATP-competitive inhibitor of human protein kinase CK2, which plays a role in various cellular processes . The binding modes for the most active inhibitors have been proposed, providing insights into their molecular interactions .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also inhibitors of human protein kinase CK2 and have similar structural features.
Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones: Another class of CK2 inhibitors with distinct structural characteristics.
Properties
CAS No. |
139061-93-1 |
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Molecular Formula |
C28H18N4O6S |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
5-amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H18N4O6S/c29-15-1-11-21-23(13-15)27(35)31(25(21)33)17-3-7-19(8-4-17)39(37,38)20-9-5-18(6-10-20)32-26(34)22-12-2-16(30)14-24(22)28(32)36/h1-14H,29-30H2 |
InChI Key |
WXTBFUNIQYAFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)N)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)N |
Origin of Product |
United States |
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